molecular formula C6H9N5O2 B415132 1-Nitroguanyl-3,5-dimethyl-pyrazole CAS No. 2946-89-6

1-Nitroguanyl-3,5-dimethyl-pyrazole

Cat. No.: B415132
CAS No.: 2946-89-6
M. Wt: 183.17 g/mol
InChI Key: YJQYMUPERFRTJO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide is a chemical compound with the molecular formula C6H9N5O2 and a molecular weight of 183.17 g/mol . It is characterized by its pyrazole ring substituted with nitro and carboximidamide groups, making it a unique compound in the field of organic chemistry.

Properties

CAS No.

2946-89-6

Molecular Formula

C6H9N5O2

Molecular Weight

183.17 g/mol

IUPAC Name

3,5-dimethyl-N'-nitropyrazole-1-carboximidamide

InChI

InChI=1S/C6H9N5O2/c1-4-3-5(2)10(8-4)6(7)9-11(12)13/h3H,1-2H3,(H2,7,9)

InChI Key

YJQYMUPERFRTJO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NN1/C(=N\[N+](=O)[O-])/N)C

Canonical SMILES

CC1=CC(=NN1C(=N[N+](=O)[O-])N)C

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide typically involves the reaction of 3,5-dimethylpyrazole with nitroguanidine under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The carboximidamide group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboximidamide group can form hydrogen bonds with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

3,5-Dimethyl-N’-nitropyrazole-1-carboximidamide can be compared with similar compounds such as:

The uniqueness of 3,5-dimethyl-N’-nitropyrazole-1-carboximidamide lies in its combination of functional groups, which imparts distinct chemical and biological properties.

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